molecular formula C7H7N5 B8746779 2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine

2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine

Cat. No.: B8746779
M. Wt: 161.16 g/mol
InChI Key: VLMKOJWBIGPEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,2,4]Triazol-1-yl-pyridin-4-ylamine is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)pyridin-4-amine

InChI

InChI=1S/C7H7N5/c8-6-1-2-10-7(3-6)12-5-9-4-11-12/h1-5H,(H2,8,10)

InChI Key

VLMKOJWBIGPEOT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N)N2C=NC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1H-1,2,4-triazole (540 mg), cesium carbonate (1.9 g), trans-N,N′-dimethylcyclohexane-1,2-diamine (74 mg), and copper iodide (50 mg) were added to a tube containing a DMF (5 ml) solution containing 2-chloropyridin-4-amine (500 mg) and the tube was sealed, followed by stirring at 150° C. for 14.5 hours. The reaction solution was adjusted to room temperature, and water was added, followed by extraction with ethyl acetate. The resultant was washed with saturated saline and dried over anhydrous sodium sulfate. Subsequently, the solvent was distilled away under reduced pressure, the obtained residue was purified by silica gel chromatography (chloroform:methanol=1:0 to 10:1), and a brown solid of 2-(1H-1,2,4-triazol-1-yl)pyridin-4-amine (25.8 mg) was thus obtained.
Quantity
540 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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